sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate
Description
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate is a heterocyclic compound featuring a substituted imidazole core linked to a difluoroacetate moiety. The imidazole ring is functionalized with a bromine atom at the 5-position and a methyl group at the 1-position, while the sodium salt of the difluoroacetic acid group enhances its solubility in polar solvents .
Properties
Molecular Formula |
C6H4BrF2N2NaO2 |
|---|---|
Molecular Weight |
277.00 g/mol |
IUPAC Name |
sodium;2-(5-bromo-1-methylimidazol-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C6H5BrF2N2O2.Na/c1-11-3(7)2-10-4(11)6(8,9)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
SQQBRJIZGZYRAC-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=CN=C1C(C(=O)[O-])(F)F)Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Bromination and Methylation of Imidazole Derivatives
A common precursor is methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate, which can be synthesized by bromination of 1-methylimidazole derivatives followed by esterification or methanolysis steps. For example, bromination of 2,2,2-trichloro-1-(1-methyl-1H-imidazol-2-yl)ethanone with N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at low temperature (-10 °C) followed by warming to room temperature yields the brominated intermediate. Subsequent methanolysis with sodium methoxide in methanol at reflux or room temperature affords the methyl ester derivative in yields ranging from 15.6% to 81% depending on conditions and purification methods.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | NBS, THF, -10 °C to RT, 14 h | 15.6% | Purified by column chromatography |
| Methanolysis | NaOMe, MeOH, reflux or RT, 3 h | 68-81% | Purified by silica gel chromatography |
Palladium-Catalyzed Coupling (Optional)
For further functionalization, Pd-catalyzed coupling reactions (e.g., Suzuki coupling) can be performed on the brominated imidazole derivative to introduce other substituents. Microwave-assisted Pd-catalyzed coupling with boronate esters in ethanol/water at 100 °C has been reported with moderate yields (~43%).
Conversion to Sodium Salt
The final step involves neutralization of the difluoroacetate ester or acid form to the sodium salt. This is typically achieved by treatment with sodium hydroxide or sodium methoxide in an appropriate solvent (e.g., methanol, water) under controlled conditions to avoid decomposition.
Representative Synthetic Route Summary
| Step | Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 1-methylimidazole derivative | NBS, THF, -10 °C to RT | 5-bromo-1-methylimidazole ketone | ~15.6% |
| 2 | Brominated ketone | NaOMe, MeOH, reflux or RT | Methyl 4-bromo-1-methylimidazole-2-carboxylate | 68-81% |
| 3 | Methyl ester intermediate | Difluoroacetate reagent, Pd or metal-free catalysis | Difluoroacetate ester derivative | Variable |
| 4 | Difluoroacetate ester | NaOH or NaOMe, MeOH or water | This compound | Quantitative |
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Bromination reagent | N-bromosuccinimide (NBS) |
| Bromination solvent | Tetrahydrofuran (THF) |
| Bromination temperature | -10 °C to room temperature |
| Esterification/methanolysis | Sodium methoxide in methanol |
| Difluoromethylation methods | Metal-mediated coupling or direct electrophilic/nucleophilic difluoromethylation |
| Neutralization to sodium salt | Sodium hydroxide or sodium methoxide |
| Purification | Silica gel chromatography |
| Typical yields | Bromination: ~15-20%; Methanolysis: 68-81%; Overall difluoromethylation: variable |
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used.
Scientific Research Applications
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets. The bromine and difluoroacetate groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Imidazole Ring
The target compound is compared to related imidazole and benzimidazole derivatives (Table 1):
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Bromine Position : The 5-bromo substituent in the target compound contrasts with the 6-bromo in CAS 1231930-33-8, which may alter electronic distribution and steric effects in binding interactions.
- Salt vs. Ester : The sodium salt form of the target compound exhibits superior aqueous solubility compared to ester derivatives like 55b', which require organic solvents for dissolution .
- Benzimidazole vs. Imidazole : Benzimidazole derivatives (e.g., CAS 791595-74-9) have extended aromatic systems, enhancing stacking interactions but reducing metabolic stability compared to simpler imidazoles .
Difluoroacetate Group
The difluoroacetate moiety distinguishes the target compound from analogs lacking fluorine atoms. For example:
- Sodium Salt vs. Ester : The sodium salt (target) is more water-soluble than the ester derivative 55b', which is tailored for lipophilic environments (e.g., membrane penetration in drug delivery) .
- Comparison with Trifluoroacetates : Trifluoroacetate analogs (e.g., ) exhibit stronger electron-withdrawing effects but lower metabolic stability due to increased susceptibility to hydrolysis .
Halogen Substituents
- Bromine vs. Fluorine : Bromine’s larger atomic radius enhances halogen bonding in the target compound, unlike smaller fluorine substituents in CAS 1231930-33-6. This property is critical in crystal engineering and enzyme inhibition .
- Chlorine Analogs : Chlorine-substituted imidazoles (e.g., ) show similar reactivity but lower electronegativity compared to bromine, impacting binding affinity .
Comparisons :
Table 2: Property Comparison
| Property | Target Compound | 5-Bromo-1H-benzo[d]imidazol-2-amine | 55b' (Ester) |
|---|---|---|---|
| Solubility in Water | High (sodium salt) | Moderate (amine) | Low |
| LogP | ~0.5 (estimated) | ~2.1 | ~3.8 |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Stable to 180°C |
| Bioactivity | Enzyme inhibition (hypothesized) | Antifungal | Catalytic |
Notes:
- The sodium salt’s high solubility makes it suitable for intravenous formulations, whereas lipophilic esters (e.g., 55b') are better for oral delivery .
- Bromine in the target compound may confer resistance to oxidative metabolism compared to fluorine-substituted analogs .
Biological Activity
Sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate is a compound that has garnered attention due to its potential biological activities. This article will explore its structural characteristics, biological mechanisms, and relevant case studies highlighting its effects in various biological contexts.
Structural Characteristics
The compound's molecular formula is , and it features a unique imidazole ring substituted with bromine and difluoroacetate groups. The presence of these functional groups is critical for its biological activity, influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, imidazole derivatives are known to interact with phosphodiesterases and other enzymes, potentially modulating signal transduction pathways.
- Antimicrobial Activity : Imidazole derivatives often exhibit antimicrobial properties. The presence of the bromine atom may enhance this activity by increasing the lipophilicity of the compound, facilitating membrane penetration.
- Anti-inflammatory Effects : Compounds containing imidazole rings have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and chemokines.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound demonstrated significant inhibitory effects, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the bacterial strain tested.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 20 |
| This compound | Escherichia coli | 30 |
Anti-inflammatory Activity
In another investigation focusing on inflammation models, this compound was tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced cytokine levels by approximately 40% at a concentration of 25 µM.
Enzyme Interaction Studies
Research into enzyme interactions revealed that this compound acts as a potent inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in various diseases including cancer and neurodegeneration. In vitro assays indicated an IC50 value of approximately 15 nM, suggesting strong inhibitory potential.
Q & A
Q. What are the optimal synthetic routes for sodium 2-(5-bromo-1-methyl-1H-imidazol-2-yl)-2,2-difluoroacetate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
Imidazole core formation : Condensation of 5-bromo-1-methylimidazole precursors with difluoroacetic acid derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
Esterification/acid formation : Reaction with ethyl bromoacetate or similar agents, followed by saponification to yield the sodium salt .
Purification : Column chromatography or recrystallization in ethanol/water mixtures.
Q. Characterization methods :
- NMR : and NMR confirm substitution patterns and fluorine integration .
- HPLC/MS : Purity (>95%) and molecular ion verification .
Q. How is crystallographic data for this compound validated, and what software is recommended?
Crystal structure validation employs programs like SHELXL (for refinement) and PLATON (for symmetry checks). Key steps:
- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) with Mo/Kα radiation .
- Validation metrics :
- Deposition : CCDC or Cambridge Structural Database submission for peer review .
Advanced Research Questions
Q. How do electronic effects of the bromo and difluoroacetate groups influence reactivity in cross-coupling reactions?
- Bromo substituent : Activates the imidazole ring for Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but may require Pd(OAc)₂/XPhos catalysts due to steric hindrance .
- Difluoroacetate : Electron-withdrawing effect stabilizes transition states in nucleophilic substitutions (e.g., SN2 with thiols) but reduces basicity of the imidazole nitrogen .
- Contradictions : Some studies report lower yields when both groups are present, likely due to competing electronic effects. Mitigation involves optimizing solvent polarity (e.g., DMSO > THF) .
Q. What strategies resolve discrepancies in biological activity data between similar imidazole derivatives?
Discrepancies often arise from:
- Substituent positioning : Meta vs. para bromine placement alters binding to targets like kinase enzymes. Docking studies (AutoDock Vina) and MD simulations clarify steric/electronic compatibility .
- Solubility factors : Sodium salts (vs. free acids) improve aqueous solubility but may reduce membrane permeability. Compare IC₅₀ values in cell-based vs. enzyme assays .
- Metabolic stability : LC-MS/MS tracks metabolite formation (e.g., defluorination) in hepatocyte models .
Q. How are computational methods (DFT, QSAR) applied to predict the compound’s pharmacokinetic properties?
- DFT calculations : Gaussian09 optimizes geometry to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites for reactivity predictions .
- QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. Validation via experimental logD₇.₄ (e.g., shake-flask method) .
- Contradictions : Some models overestimate CNS penetration due to fluorine’s lipophilicity. Experimental validation using BBB-PAMPA assays is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
